molecular formula C17H19NO4 B2615188 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate CAS No. 538338-53-3

3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate

Cat. No.: B2615188
CAS No.: 538338-53-3
M. Wt: 301.342
InChI Key: VDZWYPVSRJYARL-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a phenyl propanoate moiety attached to an isoindoline ring system, which is further substituted with a dioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate typically involves the reaction of an appropriate isoindoline derivative with a phenyl propanoate precursor. One common method involves the use of a condensation reaction between an isoindoline derivative and a phenyl propanoate ester in the presence of a suitable catalyst. The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature, and pressure, as well as efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The phenyl propanoate moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted compounds. Substitution reactions can result in various substituted phenyl propanoate derivatives.

Scientific Research Applications

3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide

Uniqueness

3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)phenyl propanoate is unique due to its specific structural features, such as the presence of the phenyl propanoate moiety and the dioxo-substituted isoindoline ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-15(19)22-12-7-5-6-11(10-12)18-16(20)13-8-3-4-9-14(13)17(18)21/h5-7,10,13-14H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZWYPVSRJYARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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